Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate, commonly referred to as EOPC, is an organic compound that belongs to the family of pyrimidine carboxylates. It is a white solid that is soluble in polar solvents such as water, ethanol, and methanol. EOPC has been used in a variety of scientific research applications, including drug development and enzyme inhibition studies.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate: derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds have shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key factors in neuroinflammation. Additionally, they have demonstrated neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Serotonin Receptor Affinity
Modifications to the pyrimidine ring, such as the introduction of hydrophobic side chains, have been shown to enhance binding affinity with serotonin (5-HT) receptor sites. This suggests potential applications in the development of drugs targeting various psychiatric and neurological disorders .
Anti-fibrotic Activities
Some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, which could be beneficial in treating conditions like fibrosis. This area of research is particularly relevant for compounds that show better activity than existing treatments .
Mechanism of Action
properties
IUPAC Name |
ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKJNWHZMZCDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(oxolan-2-yl)pyrimidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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